Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate
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Overview
Description
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is an organic compound belonging to the class of alkylbenzoates. These compounds are known for their interesting physical properties and applications in various industries, including cosmetics, pharmaceuticals, and materials science . The compound’s structure features an ester bond, which is significant in cell biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of ethyl-4-hydroxybenzoate with 4-methylbenzylbromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like acetone and refluxed for several hours . The product is then purified by removing the solvent and extracting the remaining solid with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.
Oxidation: Oxidation of the ester group would yield the corresponding carboxylic acid.
Reduction: Reduction of the ester group would yield the corresponding alcohol.
Scientific Research Applications
Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Could be explored for its potential use in drug development, particularly in designing molecules with specific ester functionalities.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets. The ester bond plays a crucial role in its reactivity, allowing it to participate in hydrolysis and other reactions that modify its structure and function. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(4-methylbenzyl)-oxy]benzoate: Similar structure but lacks the chlorine atom.
4-[(4-methylbenzyl)oxy]benzohydrazide: Contains a hydrazide group instead of an ester group
Uniqueness
This chlorine atom allows for additional substitution reactions that are not possible with similar compounds lacking this functional group .
Properties
Molecular Formula |
C17H17ClO3 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |
InChI Key |
XNQFKYFUIFZULD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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